molecular formula C9H18N2 B14401453 6-[(Propan-2-yl)amino]hexanenitrile CAS No. 86047-76-9

6-[(Propan-2-yl)amino]hexanenitrile

Cat. No.: B14401453
CAS No.: 86047-76-9
M. Wt: 154.25 g/mol
InChI Key: KEAIUVMLVZJKOK-UHFFFAOYSA-N
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Description

6-[(Propan-2-yl)amino]hexanenitrile is a nitrile derivative featuring a hexanenitrile backbone substituted at the 6-position with an isopropylamino group (propan-2-ylamine). The compound’s structure combines a hydrophobic alkyl chain with a polar amino group, conferring unique physicochemical properties. The amino group may enhance solubility in polar solvents and enable participation in reactions such as nucleophilic substitutions or Schiff base formation.

Properties

CAS No.

86047-76-9

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

6-(propan-2-ylamino)hexanenitrile

InChI

InChI=1S/C9H18N2/c1-9(2)11-8-6-4-3-5-7-10/h9,11H,3-6,8H2,1-2H3

InChI Key

KEAIUVMLVZJKOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Propan-2-yl)amino]hexanenitrile can be achieved through several methods. One common method involves the reaction of 6-bromohexanenitrile with isopropylamine. The reaction typically takes place in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:

6-Bromohexanenitrile+IsopropylamineThis compound+HBr\text{6-Bromohexanenitrile} + \text{Isopropylamine} \rightarrow \text{this compound} + \text{HBr} 6-Bromohexanenitrile+Isopropylamine→this compound+HBr

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-[(Propan-2-yl)amino]hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group.

Major Products Formed

    Oxidation: Formation of oximes or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

6-[(Propan-2-yl)amino]hexanenitrile has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Propan-2-yl)amino]hexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The nitrile group can participate in nucleophilic addition reactions, while the amine group can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Key Differences :

  • Substituent: A chloro-fluoro-phenoxy group replaces the isopropylamino moiety.
  • Molecular Weight : 241.69 g/mol (vs. ~170–180 g/mol estimated for the target compound).
  • Reactivity: The electron-withdrawing Cl and F substituents enhance electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the amino group in the target compound may act as a nucleophile or hydrogen-bond donor.

Propanedinitrile, [1-hydroxy-6-[(triphenylmethyl)amino]hexylidene]-

Key Differences :

  • Substituents : A triphenylmethyl (trityl) group and hydroxyl are present, alongside two nitrile groups.
  • Synthesis Complexity: The trityl group requires protective strategies during synthesis (), whereas the target compound’s isopropylamino group may simplify alkylation steps.
  • Functionality: The dual nitriles and hydroxyl group broaden reactivity (e.g., cyclization or oxidation), while the target compound’s single nitrile and amino group prioritize amine-specific reactions.

Hexanenitrile, 6-[(4,6-diphenyl-2-pyridinyl)oxy]- (CAS: 141747-90-2)

Key Differences :

  • Substituent : A bulky diphenylpyridinyloxy group increases molecular weight (342.44 g/mol) and lipophilicity.
  • Applications: Likely used in materials science or catalysis due to aromatic π-system interactions. The target compound’s smaller size and amino group may favor biological applications.
  • Synthesis : Multi-step routes involving aryl coupling () contrast with the target’s simpler alkylamine synthesis.

2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin, CAS: 75-86-5)

Key Differences :

  • Structure: A compact tertiary alcohol-nitrile (C4H7NO, MW: 85.104 g/mol).
  • Reactivity : Prone to decomposition (releasing HCN), limiting utility compared to the target’s stable hexane backbone.

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